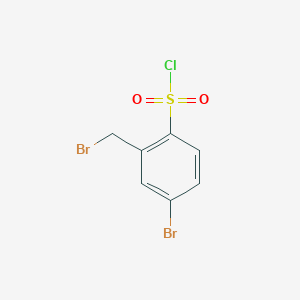

4-Bromo-2-(bromomethyl)benzenesulphonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-2-(bromomethyl)benzenesulphonyl chloride is an organic compound with the molecular formula C7H6BrClO2S. It is a crystalline powder that ranges in color from off-white to light yellow and is sensitive to moisture . This compound is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(bromomethyl)benzenesulphonyl chloride typically involves the bromination of toluenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes, often using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is conducted under inert gas conditions (such as nitrogen or argon) at temperatures ranging from 2-8°C to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(bromomethyl)benzenesulphonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

N-Bromosuccinimide (NBS): Used for bromination reactions.

Strong Bases: Such as sodium hydroxide for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed:

Substituted Benzenesulphonyl Chlorides: Formed through nucleophilic substitution.

Oxidized Derivatives: Formed through oxidation reactions.

Scientific Research Applications

4-Bromo-2-(bromomethyl)benzenesulphonyl chloride is used in various scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the modification of biomolecules for research purposes.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(bromomethyl)benzenesulphonyl chloride involves its ability to act as an electrophile in chemical reactions. The bromine atoms in the compound are highly reactive and can be substituted by nucleophiles, leading to the formation of various derivatives. This reactivity is harnessed in the synthesis of complex molecules and in modifying biomolecules .

Comparison with Similar Compounds

4-Bromobenzenesulfonyl chloride: Similar in structure but lacks the bromomethyl group.

4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a bromomethyl group.

Uniqueness: 4-Bromo-2-(bromomethyl)benzenesulphonyl chloride is unique due to the presence of both bromine and sulfonyl chloride functional groups, making it highly reactive and versatile in various chemical reactions. Its ability to undergo multiple types of reactions and form diverse products sets it apart from similar compounds .

Biological Activity

4-Bromo-2-(bromomethyl)benzenesulphonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- IUPAC Name : 4-Bromo-2-(bromomethyl)benzenesulfonyl chloride

- Molecular Formula : C7H6Br2ClO2S

- Molecular Weight : 305.45 g/mol

The compound features a bromine atom and a sulfonyl chloride group, which are critical for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The sulfonyl chloride group can act as an electrophile, allowing it to participate in nucleophilic substitution reactions with amines and other nucleophiles, potentially leading to the formation of biologically active derivatives.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that sulfonyl chlorides can possess antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains.

- Anticancer Potential : Compounds containing bromine and sulfonyl groups have been investigated for their anticancer effects. Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are overactive.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibits proliferation in cancer cell lines | |

| Enzyme Inhibition | Potential inhibitor of metabolic enzymes |

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various sulfonyl chlorides, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

Case Study: Anticancer Activity

A recent investigation into the anticancer properties of sulfonyl chlorides found that this compound inhibited the growth of human breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway .

Properties

Molecular Formula |

C7H5Br2ClO2S |

|---|---|

Molecular Weight |

348.44 g/mol |

IUPAC Name |

4-bromo-2-(bromomethyl)benzenesulfonyl chloride |

InChI |

InChI=1S/C7H5Br2ClO2S/c8-4-5-3-6(9)1-2-7(5)13(10,11)12/h1-3H,4H2 |

InChI Key |

NGHWGFZQMVNIJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)CBr)S(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.